N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride
Overview
Description
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex arrangement of functional groups, including a benzyloxy group, a phenoxy group, and a phenylpropylamine moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-benzyloxyphenol: This intermediate is synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-benzyloxyphenoxypropylamine: The 2-benzyloxyphenol is then reacted with 3-chloropropylamine hydrochloride under basic conditions to form the desired intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or phenoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonium chloride (NH4Cl)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride can be compared with other similar compounds, such as:
- N-Methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine hydrochloride
- N-Methyl-3-(2-ethoxyphenoxy)-3-phenylpropylamine hydrochloride
- N-Methyl-3-(2-chlorophenoxy)-3-phenylpropylamine hydrochloride
These compounds share similar structural features but differ in the substituents on the phenoxy group
Properties
IUPAC Name |
N-methyl-3-phenyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24-17-16-21(20-12-6-3-7-13-20)26-23-15-9-8-14-22(23)25-18-19-10-4-2-5-11-19;/h2-15,21,24H,16-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNIXZECFZNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000407 | |
Record name | 3-[2-(Benzyloxy)phenoxy]-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79332-99-3 | |
Record name | Benzenepropanamine, N-methyl-gamma-(2-(phenylmethoxy)phenoxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079332993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Benzyloxy)phenoxy]-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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